5-(1H-Imidazol-4-yl)-2-methylaniline is a heterocyclic compound that features both an imidazole and an aniline moiety, making it a significant building block in organic synthesis. This compound is classified under imidazole derivatives, which are known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science.
5-(1H-Imidazol-4-yl)-2-methylaniline is classified as an imidazole derivative. Imidazoles are five-membered aromatic heterocycles containing two nitrogen atoms at non-adjacent positions. This classification highlights its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds .
The synthesis of 5-(1H-Imidazol-4-yl)-2-methylaniline can be achieved through several methods:
The technical details of these synthesis methods often involve specific reagents and conditions, such as temperature control, solvent choice (e.g., tetrahydrofuran), and the use of catalysts like triphenylphosphine for the aza-Wittig reaction. Reaction yields can vary significantly based on these parameters.
The molecular structure of 5-(1H-Imidazol-4-yl)-2-methylaniline includes:
The molecular formula is C9H10N4, with a molecular weight of approximately 174.20 g/mol. The compound exhibits specific spectral characteristics in techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which confirm its structure .
5-(1H-Imidazol-4-yl)-2-methylaniline can undergo various chemical reactions:
These reactions typically require specific conditions, such as the presence of acids or bases to facilitate nucleophilic attack or stabilization of intermediates.
The mechanism of action for 5-(1H-Imidazol-4-yl)-2-methylaniline often relates to its biological activity:
Quantitative data from cytotoxicity assays indicate varying degrees of effectiveness against different cancer cell lines, suggesting a potential for targeted therapeutic applications .
Relevant analyses include spectroscopic methods confirming its structure and purity assessments through High Performance Liquid Chromatography (HPLC) .
5-(1H-Imidazol-4-yl)-2-methylaniline has several scientific uses:
5-(1H-Imidazol-4-yl)-2-methylaniline (CAS: 1622004-27-6) is a hybrid organic compound with the molecular formula C₁₀H₁₁N₃ and a molecular weight of 173.21 g/mol [1] [4]. It features a unique structural architecture combining a 2-methyl-substituted aniline ring linked directly to the 4-position of a 1H-imidazole heterocycle. This molecular fusion creates a conjugated system with enhanced electronic properties, as evidenced by its SMILES notation (NC₁=CC(C₂=CNC=N₂)=CC=C₁C) [4]. The compound's significance stems from its dual pharmacophoric elements: the electron-rich imidazole ring serves as a hydrogen-bonding motif, while the aniline group offers potential for electrophilic substitution and metal coordination. Such hybrid structures occupy a pivotal niche in medicinal chemistry due to their bioavailability and capacity for target engagement.
Imidazole-aniline hybrids represent privileged scaffolds in rational drug design due to their multifaceted bioactivity and physicochemical adaptability. The imidazole ring contributes to water solubility through hydrogen-bonding capabilities from its dual nitrogen atoms (pKa ~7.0 for basic nitrogen), enhancing membrane permeability and bioavailability [5] [9]. This is critical for pharmacokinetic optimization, particularly in central nervous system-targeting agents. The aniline moiety provides a versatile platform for structural diversification through substitutions that fine-tune electronic properties and steric bulk [3].
Table 1: Bioactivity Spectrum of Representative Imidazole-Aniline Hybrids
Compound Class | Reported Activities | Target Interactions |
---|---|---|
Quinoline-imidazole salts | Anticancer (nanomolar GI₅₀), Antibacterial (Gram-negative) | Topoisomerase II, DNA intercalation |
Schiff base imidazole analogs | Analgesic (89% efficacy), Anti-inflammatory (100% edema inhibition) | COX-2 inhibition (−5.5 kcal/mol binding affinity) |
4,5-Diphenyl-1H-imidazoles | Antimicrobial (S. aureus, E. coli) | Membrane disruption, enzyme inhibition |
These hybrids exploit multiple mechanisms: COX-2 inhibition for inflammation modulation, topoisomerase interference in anticancer applications, and membrane disruption in antimicrobial action [3] [7] [8]. Compound 2g (1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole) exemplifies this, demonstrating 89% analgesic efficacy at 100 mg/kg through triple hydrogen bonding with COX-2 residues GLN-242 and ARG-343 (bond lengths: 2.2–2.4 Å) [3] [7]. Similarly, quinoline-benzimidazole hybrids exhibit nanomolar anticancer activity against leukemia (HL-60) and breast cancer (MDA-MB-468) cell lines by disrupting ATP synthase and histone deacetylase (HDAC) [8].
The imidazole ring in 5-(1H-Imidazol-4-yl)-2-methylaniline exhibits three defining properties that underpin its biological relevance:
Table 2: Electronic Properties of Imidazole Ring Atoms
Atom Position | Natural Charge | Reactivity Preference | Biological Role |
---|---|---|---|
N1 (pyrrolic) | -0.290 | Hydrogen bond donation | Histidine-like catalysis |
N3 (pyridinic) | -0.217 | Hydrogen bond acceptance | Zinc coordination in HDAC inhibitors |
C4 | -0.194 | Electrophilic substitution | Covalent inhibitor design |
C5 | -0.092 | Electrophilic substitution | Bioisosteric replacement of phenyl |
The 2-methylaniline substituent further enhances target specificity through steric control and π-stacking interactions. Molecular docking confirms that derivatives with halogenated anilines (e.g., 2,3-dichloro) exhibit 100% anti-inflammatory activity by occupying hydrophobic COX-2 subpockets [3] [7].
Imidazole pharmacology evolved from early antiparasitic agents (metronidazole, 1959) to modern targeted therapies. Key milestones include:
Table 3: Evolution of Clinically Significant Imidazole Derivatives
Era | Representative Drugs | Therapeutic Class | Mechanistic Insights |
---|---|---|---|
1960s | Metronidazole | Antiprotozoal/Antibacterial | Nitroreductase-activated DNA strand breaks |
1980s | Cimetidine, Ketoconazole | Antiulcer, Antifungal | H₂-receptor antagonism, CYP51A1 inhibition |
1990s | Dacarbazine, Nocodazole | Anticancer (melanoma), Anthelmintic | DNA alkylation, β-tubulin depolymerization |
2020s | Hybrid QIBS salts (e.g., 11h) | Dual anticancer/antimicrobial | HDAC inhibition, topoisomerase II poisoning, membrane disruption |
Current research focuses on targeted hybrid systems:
The trajectory underscores a paradigm shift from serendipitous discovery to structure-based design, positioning 5-(1H-Imidazol-4-yl)-2-methylaniline as a versatile precursor for next-generation therapeutics [2] [5] [9].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1